molecular formula C21H25ClFN3OS2 B2967070 N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride CAS No. 1215472-77-7

N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride

Cat. No. B2967070
CAS RN: 1215472-77-7
M. Wt: 454.02
InChI Key: JUNOHFVQNCZUMB-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClFN3OS2 and its molecular weight is 454.02. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One area of application involves the development of neurokinin-1 (NK1) receptor antagonists. These compounds have shown potential in pre-clinical tests relevant to clinical efficacy in emesis (vomiting) and depression, indicating their utility in treating these conditions. An example includes a compound with a high affinity and orally active profile, suitable for both intravenous and oral administration, demonstrating significant effectiveness in pre-clinical tests (Harrison et al., 2001).

Chemical Synthesis and Diverse Compound Libraries

Another application is in chemical synthesis, where related compounds serve as starting materials in alkylation and ring-closure reactions. This approach generates structurally diverse libraries of compounds for various applications, including potential therapeutic agents. The versatility in reactions involving such compounds underscores their value in medicinal chemistry for producing a wide range of derivatives with potential biological activities (Roman, 2013).

Antitumor Activity

Compounds structurally related to the chemical have been synthesized and tested for their cytotoxic activities against various cancer cell lines. These studies often involve modifications to the chemical structure to enhance potency or selectivity. For example, derivatives of benzothiazole and benzo[b][1,6]naphthyridinones have been explored for their growth inhibitory properties against cancer cells, demonstrating the potential of these compounds in oncology (Deady et al., 2005; Racané et al., 2006).

Anticancer Agents Development

Further research into benzothiazole derivatives has led to the synthesis of new compounds with evaluated anticancer activity. These studies contribute to the ongoing search for more effective and less toxic anticancer agents, indicating the role of such compounds in drug development processes (Osmaniye et al., 2018).

Corrosion Inhibition

Beyond pharmacological applications, benzothiazole derivatives have been investigated for their corrosion inhibiting effect against steel in acidic solutions. This highlights the potential of these compounds in industrial applications, where corrosion resistance is crucial for material longevity and safety (Hu et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3OS2.ClH/c1-15-4-9-18-19(14-15)28-21(23-18)25(12-11-24(2)3)20(26)10-13-27-17-7-5-16(22)6-8-17;/h4-9,14H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOHFVQNCZUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CCSC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride

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